molecular formula C9H8FN B1358690 4-Fluoro-2-methyl-1h-indole CAS No. 1260383-51-4

4-Fluoro-2-methyl-1h-indole

Cat. No. B1358690
Key on ui cas rn: 1260383-51-4
M. Wt: 149.16 g/mol
InChI Key: PHGHGDMLJZDQIR-UHFFFAOYSA-N
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Patent
US09133168B2

Procedure details

1.43 ml of trifluoroacetic acid are added to a solution of 0.35 g of tert-butyl [3-fluoro-2-(2-oxopropyl)phenyl]carbamate in 13 ml of anhydrous dichloromethane at ambient temperature. The reaction mixture is then stirred at ambient temperature for 24 h, and is then diluted with 27 ml of dichloromethane and treated with 25 ml of a 5% sodium hydrogen carbonate solution. After stirring at ambient temperature for 1 hour and then settling out, the organic phase is separated and the aqueous phase is extracted with 25 ml of dichloromethane. The organic phases are combined, washed with saturated brine, dried over magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. 0.19 g of 4-fluoro-2-methylindole is thus obtained in the form of a dark red-colored oil, the characteristics of which are the following:
Quantity
1.43 mL
Type
reactant
Reaction Step One
Name
tert-butyl [3-fluoro-2-(2-oxopropyl)phenyl]carbamate
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[F:8][C:9]1[C:10]([CH2:23][C:24](=O)[CH3:25])=[C:11]([NH:15]C(=O)OC(C)(C)C)[CH:12]=[CH:13][CH:14]=1.C(=O)([O-])O.[Na+]>ClCCl>[F:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:10]=1[CH:23]=[C:24]([CH3:25])[NH:15]2 |f:2.3|

Inputs

Step One
Name
Quantity
1.43 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
tert-butyl [3-fluoro-2-(2-oxopropyl)phenyl]carbamate
Quantity
0.35 g
Type
reactant
Smiles
FC=1C(=C(C=CC1)NC(OC(C)(C)C)=O)CC(C)=O
Name
Quantity
13 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
27 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at ambient temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at ambient temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 25 ml of dichloromethane
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=C2C=C(NC2=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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